1-{[(Benzyloxy)carbonyl](methyl)amino}cyclopropane-1-carboxylic acid
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Overview
Description
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring, which is known for its high strain and reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
The synthesis of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often utilize the Kulinkovich reaction, which involves the reaction of carboxylate esters with alkylmagnesium halides in the presence of titanium(IV) isopropoxide .
Chemical Reactions Analysis
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modify proteins through covalent bonding, altering their function and activity .
Comparison with Similar Compounds
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing amino acids, such as 1-aminocyclopropane-1-carboxylic acid (ACC). While both compounds feature a cyclopropane ring, ACC is a naturally occurring amino acid involved in the biosynthesis of the plant hormone ethylene . In contrast, 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is a synthetic compound with broader applications in chemistry and medicine. Other similar compounds include coronamic acid and norcoronamic acid, which also contain cyclopropane rings and exhibit unique biological activities .
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-[methyl(phenylmethoxycarbonyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-14(13(7-8-13)11(15)16)12(17)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) |
InChI Key |
FZPOADJMQUPNGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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